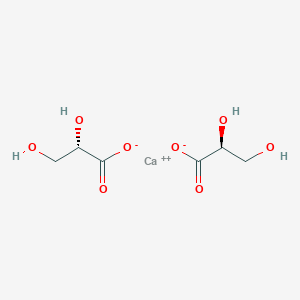
L-Glyceric acid hemicalcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white solid with a molecular formula of C6H10O8 · Ca · 2H2O and a molecular weight of 286.25 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glyceric acid hemicalcium salt can be synthesized through the neutralization of L-glyceric acid with calcium hydroxide. The reaction typically involves dissolving L-glyceric acid in water and then adding calcium hydroxide slowly while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the solid hemicalcium salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial for industrial production to meet the quality standards required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glyceric acid hemicalcium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tartronic acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
L-Glyceric acid hemicalcium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies related to metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a calcium supplement.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of L-glyceric acid hemicalcium salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. It can also interact with calcium channels and transporters, influencing calcium homeostasis in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glyceric acid hemicalcium salt
- DL-Glyceric acid hemicalcium salt
- Glyceric acid sodium salt
Comparison
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Compared to D-glyceric acid hemicalcium salt, it has different optical activity and may interact differently with enzymes and receptors. Dthis compound is a racemic mixture and may not have the same specificity as the L-isomer .
Eigenschaften
CAS-Nummer |
14028-63-8 |
|---|---|
Molekularformel |
C3H6CaO4 |
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
calcium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m0./s1 |
InChI-Schlüssel |
SFSPYQVJHDHQPR-DKWTVANSSA-N |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Isomerische SMILES |
C([C@@H](C(=O)O)O)O.[Ca] |
Kanonische SMILES |
C(C(C(=O)O)O)O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















